molecular formula C10H13ClN4O4 B1452451 1-(2,4-Dinitrophenyl)-piperazine HCl CAS No. 125422-00-6

1-(2,4-Dinitrophenyl)-piperazine HCl

Cat. No. B1452451
CAS RN: 125422-00-6
M. Wt: 288.69 g/mol
InChI Key: DFQXUMGVTODBFH-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-piperazine HCl is a chemical compound with the molecular formula C10H12N4O4.HCl and a molecular weight of 288.69 . It is used for proteomics research .


Physical And Chemical Properties Analysis

1-(2,4-Dinitrophenyl)-piperazine HCl is a solid with a melting point between 270-281°C . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmaceutical Industry: Drug Development

1-(2,4-Dinitrophenyl)-piperazine HCl: is utilized in the pharmaceutical industry for the development of new drugs. Its derivatives, such as hydrazones, show activities against conditions like inflammation, leishmaniasis, cancer, and Alzheimer’s . These compounds are also used in the treatment of illnesses like leprosy, tuberculosis, and mental disorders, as well as fungicides .

Analytical Chemistry: Spectroscopic Determination

In analytical chemistry, Schiff base hydrazones , which can be derived from 1-(2,4-Dinitrophenyl)-piperazine HCl, are applied for the selective extraction of certain transition metals. They are also used in spectroscopic determination due to their unique chromophoric properties .

Sensor Materials: Detection of Ions and Gases

The compound’s derivatives are versatile in constructing sensor materials for detecting fluoride ions, cyanide ions, heavy metals, and poisonous fumes. This application is crucial for environmental monitoring and safety .

Drug Delivery Systems

Hydrazone derivatives of 1-(2,4-Dinitrophenyl)-piperazine HCl improve drug delivery through site-specific release, which is particularly beneficial for targeting tumor tissue or thrombosis .

Metal Extraction Agents

Substituted hydrazones, which can be synthesized from 1-(2,4-Dinitrophenyl)-piperazine HCl, possess properties that make them useful as metal-extracting agents. This is particularly valuable in the field of metallurgy and recycling .

Heterocycles Synthesis

The compound is involved in the synthesis and structure elucidation of new heterocycles, which are significant in medicinal chemistry for creating compounds with potential therapeutic effects .

Electrochemical Applications

Derivatives of 1-(2,4-Dinitrophenyl)-piperazine HCl are used in electrochemical applications due to their redox-active properties. This includes the development of electrochromic devices and sensors .

Nanotechnology: Nanoemulsions

In nanotechnology, nanoemulsions containing 1-(2,4-Dinitrophenyl)-piperazine HCl derivatives are explored for their antimicrobial and anti-biofilm applications. They offer unique advantages such as improved stability and biocompatibility .

Safety and Hazards

The safety data sheet for a related compound, 2,4-dinitrophenol, indicates that it is a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled. It causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life .

properties

IUPAC Name

1-(2,4-dinitrophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4.ClH/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12;/h1-2,7,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQXUMGVTODBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dinitrophenyl)-piperazine HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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